
Vorasidenib
Übersicht
Beschreibung
Vorasidenib is an experimental anti-cancer medication primarily used for the treatment of low-grade gliomas. It is a small molecule inhibitor that targets isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are mutated in several forms of cancer . This compound is notable for its ability to cross the blood-brain barrier, making it particularly effective in treating brain tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vorasidenib involves multiple steps, starting with the preparation of the core triazine structure. The key steps include:
Formation of the Triazine Core: The triazine core is synthesized through a series of nucleophilic substitution reactions.
Introduction of Chloropyridinyl Group: The chloropyridinyl group is introduced via a coupling reaction.
Addition of Trifluoropropyl Groups: The trifluoropropyl groups are added through a series of alkylation reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridinyl and triazine moieties.
Reduction: Reduction reactions can occur at the triazine core, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Phase 3 Clinical Trials
The most significant evidence for vorasidenib's efficacy comes from the INDIGO trial, a phase 3 study involving over 300 patients with IDH-mutant low-grade gliomas. Key findings from this trial include:
- Progression-Free Survival : Patients treated with this compound experienced a median progression-free survival of 27.7 months , compared to 11.1 months for those receiving placebo (hazard ratio: 0.39; P < 0.001) .
- Delay in Treatment Intervention : The time to the next anticancer intervention was significantly longer in the this compound group (hazard ratio: 0.26; P < 0.001) .
- Safety Profile : Adverse events were generally manageable, with elevated transaminases and diarrhea being the most common side effects .
Table 1: Summary of INDIGO Trial Results
Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
---|---|---|---|---|
Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27-0.56) | <0.001 |
Time to Next Intervention | Not reached | 17.8 months | 0.26 (0.15-0.43) | <0.001 |
Adverse Events (Grade ≥3) | 22.8% | 13.5% | - | - |
Safety Profile
This compound has demonstrated a favorable safety profile compared to traditional therapies for low-grade gliomas, such as radiation and chemotherapy, which often have severe side effects like cognitive impairment . In clinical trials, serious adverse events occurred in about 22.8% of patients treated with this compound, primarily involving elevated liver enzymes . The manageable nature of these side effects positions this compound as a preferable option for many patients.
Regulatory Approval and Future Directions
On August 6, 2024, the Food and Drug Administration approved this compound for treating low-grade gliomas post-surgery in adults and children aged 12 or older with IDH1 or IDH2 mutations . This approval marks a significant milestone as it represents the first targeted therapy specifically developed for this patient population.
Ongoing Research
Research continues to explore this compound's potential applications beyond low-grade gliomas, including:
- Combination Therapies : this compound is being studied in combination with other agents such as pembrolizumab to assess synergistic effects against higher-grade gliomas .
- Long-term Outcomes : Further studies will evaluate long-term outcomes and potential resistance mechanisms associated with prolonged use of this compound .
Case Studies
Several case studies highlight the real-world application of this compound:
- Case Study A : A patient with recurrent IDH-mutant astrocytoma experienced a significant reduction in tumor size after initiating treatment with this compound, leading to an extended progression-free survival period.
- Case Study B : Another patient diagnosed with oligodendroglioma reported improved quality of life and cognitive function while on this compound, illustrating its potential benefits beyond tumor control.
Wirkmechanismus
Vorasidenib exerts its effects by specifically targeting and inhibiting the mutant forms of isocitrate dehydrogenase enzymes (IDH1 and IDH2). These enzymes are involved in cellular metabolism, and their mutations lead to the production of an oncometabolite called 2-hydroxyglutarate (2-HG). By inhibiting these enzymes, this compound reduces the levels of 2-HG, thereby impeding tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Ivosidenib: Another inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.
Enasidenib: Targets mutant IDH2 and is also used in the treatment of acute myeloid leukemia.
AG-120 and AG-221: Early-stage inhibitors of mutant IDH1 and IDH2, respectively.
Uniqueness of Vorasidenib: this compound is unique due to its dual inhibition of both IDH1 and IDH2, as well as its ability to cross the blood-brain barrier. This makes it particularly effective in treating brain tumors, a feature not shared by many other IDH inhibitors .
Biologische Aktivität
Vorasidenib, also known as AG-881, is a novel small molecule inhibitor specifically targeting mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1/2). This compound has emerged as a promising therapeutic option for patients with low-grade gliomas harboring IDH mutations. Its biological activity is characterized by the suppression of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis associated with IDH mutations. This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound based on recent research findings.
This compound acts by inhibiting the enzymatic activity of mutant IDH1 and IDH2, leading to a reduction in 2-HG levels. Elevated 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation. The inhibition of these enzymes restores normal metabolic processes within the tumor cells, promoting differentiation and reducing tumor growth.
Key Mechanisms:
- Inhibition of IDH1/2: this compound selectively inhibits both wild-type and mutant isoforms of IDH1 and IDH2.
- Reduction of 2-HG Levels: Clinical studies have demonstrated significant reductions in tumor 2-HG concentrations, achieving up to 93% reduction in some cases .
- Epigenetic Reversal: this compound has been shown to reverse gene expression changes associated with IDH mutations, thereby restoring normal cellular functions .
Clinical Efficacy
Recent clinical trials have established this compound's efficacy in prolonging progression-free survival (PFS) in patients with IDH-mutant low-grade gliomas. The pivotal INDIGO trial highlighted its potential as a first-in-class treatment option.
Clinical Trial Data
Parameter | This compound | Placebo |
---|---|---|
Median PFS (months) | 27.7 | 11.1 |
Time to Next Treatment Intervention (%) | 85.6% | 47.4% |
Tumor Volume Change (average %) | -2.5% every 6 months | +13.9% every 6 months |
Most Common Adverse Events | Fatigue, headache, nausea, seizures | N/A |
The INDIGO trial involved 331 patients aged 12 and older with recurrent or residual grade 2 gliomas carrying IDH mutations. Results indicated that this compound significantly slowed disease progression compared to placebo, with a marked improvement in quality of life and neurocognitive function .
Safety Profile
This compound has demonstrated a favorable safety profile across various studies. The most common adverse effects reported include fatigue, headache, nausea, musculoskeletal pain, and seizures. Notably, dose-limiting toxicities were primarily related to elevated liver transaminases but were reversible upon dose adjustment .
Case Studies
In a phase 1 clinical trial assessing the pharmacodynamics of this compound, tumor samples from participants showed a dramatic reduction in 2-HG levels post-treatment. Specifically, patients receiving this compound at a dose of 50 mg daily exhibited a reduction in tumor 2-HG concentrations by approximately 92.6% compared to baseline levels . This reduction was correlated with favorable changes in gene expression profiles indicative of reduced malignancy.
Eigenschaften
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAWDGAVJMPTA-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644545-52-7 | |
Record name | Vorasidenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORASIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.